2-(2-hydroxyethyl)-5-[2-(2-hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione
Description
2-(2-hydroxyethyl)-5-[2-(2-hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione is a complex organic compound belonging to the class of isoindole derivatives
Properties
IUPAC Name |
2-(2-hydroxyethyl)-5-[2-(2-hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O7/c24-7-5-22-18(27)13-3-1-11(9-15(13)20(22)29)17(26)12-2-4-14-16(10-12)21(30)23(6-8-25)19(14)28/h1-4,9-10,24-25H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHVEDGXIHGGTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CCO)C(=O)N(C2=O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethyl)-5-[2-(2-hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of phthalic anhydride with ethanolamine to form N-(2-hydroxyethyl)phthalimide. This intermediate is then subjected to further reactions involving phthalic anhydride and appropriate catalysts to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethyl)-5-[2-(2-hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoindole-1,3-dione moieties can be reduced to form isoindoline derivatives.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of isoindoline derivatives.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
2-(2-hydroxyethyl)-5-[2-(2-hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethyl)-5-[2-(2-hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the isoindole-1,3-dione moieties can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-hydroxyethyl)isoindoline-1,3-dione: A simpler analog with one hydroxyethyl group and one isoindole-1,3-dione moiety.
N-(2-hydroxyethyl)phthalimide: An intermediate in the synthesis of the target compound, with one hydroxyethyl group and one phthalimide moiety.
Uniqueness
2-(2-hydroxyethyl)-5-[2-(2-hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione is unique due to its dual hydroxyethyl and isoindole-1,3-dione functionalities, which provide a versatile platform for various chemical modifications and applications. This compound’s structure allows for multiple points of interaction, making it a valuable tool in research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
